6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Overview
Description
6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and two methyl groups attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrazolo[1,5-a]pyrimidine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment. It exhibits cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Materials Science: The compound’s unique structure makes it suitable for use in the development of heat-resistant materials.
Biological Research: It can be used as a molecular probe to study cellular processes and pathways involving CDK2.
Mechanism of Action
The mechanism of action of 6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets essential for cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its CDK2 inhibitory activity.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with a similar fused-ring structure.
Uniqueness
6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of benzyl and methoxyphenyl groups enhances its potential as a therapeutic agent and material for specialized applications.
Properties
IUPAC Name |
6-benzyl-3-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-14-19(13-16-7-5-4-6-8-16)22(26)25-21(23-14)20(15(2)24-25)17-9-11-18(27-3)12-10-17/h4-12,24H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQNXLIZJJJKQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3)C)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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